molecular formula C30H22ClN3O5 B14996065 N-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorobenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorobenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B14996065
M. Wt: 540.0 g/mol
InChI Key: LQTKYDMYSJZDAH-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorobenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by its intricate structure, which includes a benzodioxole moiety, a chlorobenzyl group, and a tetrahydroquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorobenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with a nucleophile.

    Construction of the Tetrahydroquinazoline Core: The tetrahydroquinazoline core is formed through a condensation reaction between an anthranilic acid derivative and an appropriate aldehyde or ketone.

    Final Coupling and Functionalization: The final step involves coupling the benzodioxole and chlorobenzyl intermediates with the tetrahydroquinazoline core, followed by functionalization to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorobenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorobenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Biological Research: The compound is used as a tool to study various biological processes, including enzyme inhibition, receptor binding, and signal transduction pathways.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorobenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. For example, it may inhibit the activity of a particular enzyme, thereby blocking a critical metabolic pathway and exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorobenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide: shares structural similarities with other quinazoline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural motifs. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C30H22ClN3O5

Molecular Weight

540.0 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-[(3-chlorophenyl)methyl]-2,4-dioxo-3-phenylquinazoline-7-carboxamide

InChI

InChI=1S/C30H22ClN3O5/c31-22-6-4-5-20(13-22)17-33-25-15-21(28(35)32-16-19-9-12-26-27(14-19)39-18-38-26)10-11-24(25)29(36)34(30(33)37)23-7-2-1-3-8-23/h1-15H,16-18H2,(H,32,35)

InChI Key

LQTKYDMYSJZDAH-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4CC5=CC(=CC=C5)Cl)C6=CC=CC=C6

Origin of Product

United States

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